molecular formula C10H10N2O B13310322 5,7-Dimethyl-1H-indazole-3-carbaldehyde

5,7-Dimethyl-1H-indazole-3-carbaldehyde

Cat. No.: B13310322
M. Wt: 174.20 g/mol
InChI Key: PZKJRMIUMONCIB-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1H-indazole-3-carbaldehyde (CAS 43067-41-0) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound belongs to the indazole class of heterocycles, which are prized as versatile scaffolds for developing bioactive molecules, particularly due to their ability to form strong hydrogen bonds within enzyme binding sites . The specific substitution pattern of methyl groups at the 5 and 7 positions, combined with a reactive aldehyde at the 3-position, makes this derivative a versatile intermediate for constructing more complex molecular architectures . The primary research value of this compound lies in its role as a key synthetic precursor. The aldehyde functional group serves as a handle for diverse chemical transformations, enabling access to a wide array of derivatives through reactions such as condensation, reduction, and cyclization . Indazole-3-carbaldehydes, in general, are established intermediates for synthesizing compounds with potential kinase inhibitory activity, a key mechanism in several therapeutic areas . Researchers can utilize this building block to generate novel compounds for screening against various biological targets, contributing to the expansion of structure-activity relationship (SAR) libraries in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5,7-dimethyl-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-6-3-7(2)10-8(4-6)9(5-13)11-12-10/h3-5H,1-2H3,(H,11,12)

InChI Key

PZKJRMIUMONCIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2C(=C1)C)C=O

Origin of Product

United States

Synthetic Methodologies for 5,7 Dimethyl 1h Indazole 3 Carbaldehyde and Its Substituted Analogs

De Novo Synthesis Approaches to the Indazole-3-carbaldehyde Core

The construction of the fundamental indazole-3-carbaldehyde structure can be achieved through several primary synthetic routes. These methods focus on forming the bicyclic indazole system with the required aldehyde functional group at the C3 position.

Strategies Involving Indole (B1671886) Nitrosation and Rearrangement

A prominent and direct method for synthesizing 1H-indazole-3-carboxaldehydes involves the nitrosation of indole precursors. nih.govrsc.org This transformation proceeds through a multistep pathway that begins with the nitrosation of the indole at the C3 position, which leads to an oxime intermediate. nih.gov The subsequent addition of water to the C2 position triggers a ring-opening, followed by a ring-closing step to yield the final 1H-indazole-3-carboxaldehyde product. nih.gov

This method has proven effective for a range of substituted indoles, including both electron-rich and electron-deficient systems. nih.govrsc.org An optimized procedure, utilizing slightly acidic conditions and a reverse addition of the acid to the indole/sodium nitrite (B80452) mixture, has been shown to significantly improve yields and minimize side reactions. nih.gov For instance, the synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde, a close analog of the target compound, was achieved with a 72% yield from 7-methyl-indole. nih.gov

Table 1: Synthesis of Indazole-3-carbaldehydes via Indole Nitrosation

Starting IndoleProductYieldReference
Indole1H-indazole-3-carboxaldehyde99% nih.gov
7-Methyl-indole7-Methyl-1H-indazole-3-carboxaldehyde72% nih.gov
5-NHBoc-indole5-NHBoc-1H-indazole-3-carbaldehyde78% nih.gov

Cycloaddition Reactions in Indazole Ring Formation (e.g., [3+2] Cycloaddition)

Cycloaddition reactions provide a powerful and versatile route to the indazole nucleus. organic-chemistry.org The [3+2] cycloaddition, in particular, is a widely employed strategy. organic-chemistry.org This reaction typically involves the reaction of an aryne with a 1,3-dipole, such as a diazo compound or a sydnone. nih.govnih.govresearchgate.net

One common approach generates the aryne in situ from an o-(trimethylsilyl)aryl triflate in the presence of a fluoride (B91410) source like cesium fluoride (CsF). organic-chemistry.orgresearchgate.net The aryne then reacts with a diazo compound to form the indazole ring. organic-chemistry.orgresearchgate.net This method is highly efficient and proceeds under mild, room temperature conditions, accommodating a wide range of functional groups. researchgate.net For example, N-tosylhydrazones can serve as precursors to the diazo compounds, reacting with arynes to yield 3-substituted indazoles. organic-chemistry.org

Alternatively, the [3+2] dipolar cycloaddition of arynes with sydnones offers a rapid and efficient pathway to 2H-indazoles, which are isomers of the more common 1H-indazoles. nih.govnih.govacs.org This reaction is characterized by mild conditions, high yields, and excellent selectivity, proceeding through a bicyclic adduct that spontaneously extrudes carbon dioxide to form the aromatic 2H-indazole system. nih.govnih.gov

Electrochemical and Oxidative Cyclization Methods for Indazole Synthesis

Modern synthetic chemistry has seen a rise in electrochemical and oxidative methods, which are often considered more environmentally friendly. researchgate.net These techniques have been successfully applied to the synthesis of the indazole core.

Electrochemical synthesis allows for the selective formation of 1H-indazoles or their corresponding N-oxides, with the outcome often determined by the choice of cathode material. nih.govresearchgate.net For example, using a reticulated vitreous carbon cathode can selectively produce 1H-indazole N-oxides, while a zinc cathode can lead to the deoxygenated 1H-indazoles. nih.govresearchgate.net These methods are notable for their broad substrate scope, tolerating both electron-rich and electron-poor starting materials. nih.gov Mechanistic studies suggest these reactions may proceed through a radical pathway involving iminoxyl radicals. nih.govresearchgate.net

Oxidative cyclization represents another key strategy. Silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones enables the construction of various 1H-indazoles. acs.org This method is particularly useful for synthesizing 3-substituted indazoles that are otherwise difficult to access. acs.org The reaction is believed to proceed via a single electron transfer (SET) mechanism mediated by the silver(I) oxidant. acs.org Other approaches include N-N bond-forming oxidative cyclization from 2-aminomethyl-phenylamines, providing access to different indazole tautomers. nih.gov

Regioselective Functionalization and Methylation Strategies for the Indazole Nucleus

Once the indazole core is formed, subsequent functionalization is often necessary to arrive at the desired 5,7-dimethyl substitution pattern or other analogs. These strategies require precise control over the position of the incoming functional groups.

Directed Functionalization at Specific Positions (e.g., C5, C7)

Achieving regioselective functionalization at specific carbon atoms of the benzene (B151609) portion of the indazole ring, such as the C5 and C7 positions, is a significant synthetic challenge. Direct C-H functionalization has emerged as a powerful tool for this purpose. researchgate.netrsc.org While much of the research has focused on the C3 position, strategies for functionalizing other positions are being developed. chim.it

For related heterocyclic systems like indoles, the introduction of a directing group at the N1 position can enable site-selective C-H activation at distal positions, including C7. researchgate.net The choice of a bulky directing group, such as a pivaloyl or phosphinoyl group, can be crucial for achieving high reactivity and selectivity by coordinating to a metal catalyst and directing it to the desired C-H bond. researchgate.net While less explored for the indazole system itself, these principles of directed C-H activation offer a potential pathway for introducing substituents at the C7 position. More commonly, the desired substitution pattern is installed by selecting a starting material that already contains the methyl groups, such as a substituted 2-aminotoluene derivative, prior to the indazole ring formation.

Post-Cyclization Alkylation and Arylation Techniques

Alkylation and arylation of the indazole nitrogen atoms are common post-cyclization modifications. However, a significant challenge in the direct alkylation of 1H-indazoles is the frequent formation of a mixture of N1 and N2-substituted products. nih.govbeilstein-journals.org The regioselectivity of these reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.netbeilstein-journals.org

Generally, N1-alkylated products are considered the thermodynamically controlled products, while N2-alkylation is often favored under kinetic control. researchgate.net Acidic conditions or specific reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can favor regioselective alkylation at the N2 position. researchgate.net Conversely, conditions have been developed to achieve high selectivity for N1-alkylation, which is often crucial in medicinal chemistry. rsc.org Density functional theory (DFT) calculations have been used to understand the mechanisms, suggesting that chelation with certain cations (like cesium) can favor N1 substitution, while other non-covalent interactions drive N2 product formation. beilstein-journals.orgnih.gov

Arylation of the indazole core is typically achieved through metal-catalyzed cross-coupling reactions. researchgate.net For example, 3-iodoindazoles can undergo Suzuki cross-coupling with aryl boronic acids in the presence of a palladium catalyst to form 3-arylindazoles. researchgate.net

Table 2: Regioselective N-Alkylation Conditions for Indazoles

Indazole SubstrateAlkylation Reagent/ConditionsMajor ProductSelectivityReference
6-nitro-1H-indazole(CH₃)₂SO₄, KOHMixture of N1 and N2~1:1 researchgate.net
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl Tosylate, Cs₂CO₃N1-alkylated>90% yield beilstein-journals.orgnih.gov
Substituted 1H-IndazolesMethyl 2,2,2-trichloroacetimidate, AcidicN2-methylatedRegioselective researchgate.net

Conversion of Indazole Carboxylic Acid Precursors to Carbaldehyde Derivatives

A fundamental route to synthesizing indazole-3-carbaldehydes involves the reduction of their corresponding carboxylic acid precursors. 1H-Indazole-3-carboxylic acid can be prepared through various methods, including a multi-step sequence starting from isatin (B1672199) or a Friedel-Crafts-based approach from phenylhydrazine (B124118) and benzaldehyde (B42025) derivatives. google.com

Once the 1H-indazole-3-carboxylic acid is obtained, its conversion to the aldehyde can be achieved through a standard two-step reduction-reoxidation sequence. rsc.orgresearchgate.net This process typically involves:

Reduction of the carboxylic acid to the corresponding primary alcohol, 3-(hydroxymethyl)-1H-indazole. This is commonly performed using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Oxidation of the primary alcohol to the aldehyde. A variety of mild oxidizing agents can be employed for this step to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions used in Swern or Dess-Martin periodinane oxidations are suitable for this transformation.

While direct reduction of a carboxylic acid to an aldehyde is challenging, it can also be accomplished by first converting the acid into a more reactive derivative, such as an acid chloride, an ester, or a Weinreb amide, followed by controlled reduction with a milder hydride reagent like diisobutylaluminium hydride (DIBAL-H). rsc.org

Advanced Catalytic Approaches for C3-Functionalization of 1H-Indazoles

Modern organic synthesis heavily relies on catalytic methods to build molecular complexity efficiently. For the indazole scaffold, significant effort has been directed toward functionalizing the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide or triflate, is a widely used method for the C3-arylation of indazoles. nih.gov

The general strategy involves a 3-halo-1H-indazole (typically 3-iodo- or 3-bromo-1H-indazole) as the electrophilic partner. This precursor can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. Ferrocene-based palladium complexes, such as PdCl₂(dppf), have shown high efficacy in these transformations. nih.gov

Catalyst System ComponentExampleRole
Palladium Precatalyst Pd(OAc)₂, PdCl₂(dppf)The source of the active Pd(0) catalyst.
Ligand PPh₃, dppfStabilizes the catalyst and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, KOAcActivates the boronic acid and participates in the transmetalation step.
Solvent Toluene, Dioxane, DMFSolubilizes reactants and influences reaction rate and yield.

This methodology allows for the introduction of a wide array of substituted aryl and heteroaryl groups at the C3 position, providing a modular approach to building libraries of indazole derivatives.

C-H Activation and Functionalization Methodologies

Direct C–H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials like organic halides. nih.gov For 1H-indazoles, direct functionalization of the C3-H bond is an attractive but challenging strategy due to the inherent reactivity of the heterocycle.

Palladium catalysis is also prominent in this area. Direct C3-arylation of 1H-indazoles can be achieved by reacting the indazole with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. These reactions often require high temperatures but offer a more direct route to the desired products. nih.gov Recent advancements have focused on developing milder reaction conditions, with some procedures using water as a solvent to improve the environmental profile of the synthesis.

Analytical Characterization Techniques for Synthetic Validation

The structural confirmation of 5,7-Dimethyl-1H-indazole-3-carbaldehyde and its analogs relies on a combination of standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for unambiguous characterization.

Nuclear Magnetic Resonance (NMR):

¹H NMR: The proton spectrum provides key information. The aldehyde proton (-CHO) gives a characteristic singlet peak at a downfield chemical shift, typically between δ 9.9 and 10.2 ppm. The N-H proton of the indazole ring appears as a very broad singlet at a highly variable and downfield position, often above δ 13 ppm, due to proton exchange and hydrogen bonding. The aromatic protons on the benzene portion of the indazole ring appear in the range of δ 7.0–8.5 ppm, with their multiplicity and coupling constants revealing their substitution pattern. For the target molecule, singlets corresponding to the two methyl groups at C5 and C7 would also be expected.

¹³C NMR: The carbon spectrum confirms the carbon framework. The aldehyde carbonyl carbon is highly deshielded, appearing around δ 187 ppm. The carbons of the indazole ring typically resonate between δ 100 and 145 ppm. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the precise mass of the molecule, which confirms its elemental composition. For 1H-indazole-3-carbaldehyde, the calculated mass for the [M-H]⁻ ion is 145.0390, with experimental values found to be in close agreement (e.g., 145.0402). nih.gov

The following table summarizes typical analytical data for the 1H-indazole-3-carbaldehyde core structure based on reported data for various analogs. nih.gov

TechniqueFeatureCharacteristic Signal / Value
¹H NMR Aldehyde Proton (C3-CHO)δ 10.1 - 10.2 ppm (singlet)
NH Proton (N1-H)δ >13.0 ppm (broad singlet)
Aromatic Protonsδ 7.1 - 8.2 ppm (multiplets)
¹³C NMR Carbonyl Carbon (C3-C HO)δ ~187 ppm
Indazole Ring Carbonsδ 99 - 145 ppm
HRMS (ESI⁻) [M-H]⁻ Ion (for C₈H₆N₂O)Calculated: 145.0390, Found: 145.0402

These analytical methods, used in concert, provide definitive proof of the structure and purity of the synthesized this compound and its derivatives.

Structure Activity Relationship Sar and Structural Optimization Studies of 5,7 Dimethyl 1h Indazole 3 Carbaldehyde Derivatives

Elucidation of Substituent Effects on the Indazole Scaffold's Biological Modulatory Potential

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Structure-activity relationship (SAR) studies have revealed that modifications at various positions can profoundly influence the compound's interaction with biological targets.

The C3 position is a critical site for modification. For instance, in the context of calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of an amide linker at the C3 position is essential for activity. nih.gov Studies on indazole-3-carboxamides showed that while compound 12d actively inhibits calcium influx with a sub-micromolar IC50, its reverse amide isomer 9c is inactive even at high concentrations. nih.gov This highlights the stringent structural requirements for interaction with the target.

Substituents on the benzene (B151609) ring portion of the indazole scaffold also play a significant role. In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), the indazole moiety itself often acts as a "hinge binder," forming crucial hydrogen bonds with the target protein. nih.gov For example, the amino hydrogen of the indazole ring can form a hydrogen bond with the amide oxygen of a cysteine residue (Cys694) in the ATP-binding pocket of FLT3. nih.gov The electronic properties of substituents at positions C5 and C7 can influence the acidity of this N-H bond and thus the strength of the hydrogen bond interaction. The methyl groups in 5,7-dimethyl-1H-indazole-3-carbaldehyde, being electron-donating, can modulate the electronic density of the ring system, thereby influencing its binding characteristics.

Furthermore, steric and electronic effects of substituents impact the regioselectivity of reactions like N-alkylation, which determines whether the N1 or N2 isomer is formed. beilstein-journals.org This is critical because N1- and N2-substituted indazoles can exhibit vastly different biological profiles. Studies have shown that electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, confer excellent N2 regioselectivity during alkylation, whereas bulky groups at C3 tend to favor N1 substitution. researchgate.netbeilstein-journals.org

The following table summarizes the observed effects of substituents at different positions on the indazole scaffold.

PositionSubstituent TypeEffect on Biological Activity/ReactivityExample Target/Reaction
C3 CarboxamideRegiochemistry is critical; specific orientation required for activity.CRAC Channel Blockade nih.gov
C3 Bulky groups (e.g., tert-butyl)Promotes N1 regioselectivity in alkylation reactions.N-alkylation researchgate.netbeilstein-journals.org
C7 Electron-withdrawing (e.g., NO2)Promotes N2 regioselectivity in alkylation reactions.N-alkylation researchgate.netbeilstein-journals.org
N1/N2 Alkyl groupsIsomers exhibit distinct biological profiles; substitution pattern is crucial.General Drug Design beilstein-journals.org
Indazole NH UnsubstitutedActs as a hydrogen bond donor.FLT3 Kinase Inhibition nih.gov

Stereochemical Considerations and Enantioselective Synthesis for Optimized Activity

Many biological targets are chiral, and as a result, the stereochemistry of a ligand can be a determining factor in its biological activity. For indazole derivatives, introducing a chiral center, particularly a quaternary stereocenter at the C3 position, can lead to optimized potency and selectivity. However, the direct C3-functionalization of indazoles is challenging due to the lower nucleophilicity of the C3 position compared to the N1 and N2 atoms. nih.govmit.eduamazonaws.com

To overcome this, novel synthetic strategies have been developed. One significant advancement is the use of copper hydride (CuH) catalysis for the highly C3-selective and enantioselective allylation of 1H-indazoles. nih.govamazonaws.com This method employs an "umpolung" strategy, where N-(benzoyloxy)indazoles are used as electrophiles, reversing the typical nucleophilic character of the indazole ring. mit.eduamazonaws.com This allows for the efficient preparation of various C3-allyl 1H-indazoles bearing quaternary stereocenters with high yields and excellent levels of enantioselectivity. nih.govchemrxiv.org

The enantioselectivity of this reaction is governed by the formation of a six-membered Zimmerman-Traxler-type transition state. mit.educhemrxiv.org Density Functional Theory (DFT) calculations have been instrumental in elucidating this mechanism, showing that the stereochemical outcome is controlled by steric interactions between the ligand and the substrate, as well as repulsions involving a pseudoaxial substituent in the transition state. mit.eduamazonaws.comchemrxiv.org The ability to selectively synthesize one enantiomer over the other is paramount, as different enantiomers can have different pharmacological effects, with one being active while the other might be inactive or even detrimental.

MethodKey FeaturesOutcome
CuH-Catalyzed Allylation Umpolung strategy (electrophilic indazole).Highly C3-selective functionalization. mit.eduamazonaws.com
Use of chiral ligands with copper hydride.Creation of C3-quaternary stereocenters with high enantioselectivity. nih.gov
Zimmerman-Traxler-type transition state.Enantioselectivity governed by steric interactions in the transition state. chemrxiv.org

Rational Design Principles for Enhancing Ligand Efficacy and Selectivity

Rational design principles are employed to systematically optimize indazole-based ligands for improved efficacy and selectivity. This often involves a structure-guided approach, utilizing computational tools like molecular docking to understand and predict the interactions between a ligand and its target protein. nih.gov

A primary strategy is to exploit specific interactions within the target's binding site. For kinase inhibitors, the indazole scaffold is frequently designed to function as a hinge-binding motif, forming key hydrogen bonds with the protein's hinge region, which connects the N- and C-lobes of the kinase domain. nih.gov In the case of FLT3 inhibitors, the indazole N-H forms a hydrogen bond with the backbone of Cys694, anchoring the inhibitor in the ATP-binding site. nih.gov

To enhance selectivity, designers can exploit differences between the target and off-target proteins. nih.gov This can be achieved by:

Shape Complementarity: Introducing substituents that fit into a unique sub-pocket of the target enzyme that is absent in off-targets.

Electrostatic Optimization: Modifying the ligand's charge distribution to create favorable electrostatic interactions with the target while being unfavorable for off-targets. nih.gov

Exploiting Flexibility: Designing ligands that bind to a specific conformation of the target protein that is not readily adopted by other proteins. nih.gov

For example, in the design of FLT3 inhibitors, a benzimidazole (B57391) group attached to the indazole core was shown to form a π-π interaction with Phe691. This interaction is crucial for inhibition, and its specificity arises because a corresponding threonine residue in the related FMS kinase cannot form the same interaction, thus conferring selectivity. nih.gov Further modifications, such as adding an ethyl piperazine (B1678402) group, can occupy a terminal hydrophobic pocket, enhancing binding affinity and inhibitory activity. nih.gov

Design PrincipleApplication in Indazole DerivativesDesired Outcome
Hinge Binding Indazole NH acts as H-bond donor to the protein hinge region.Anchoring the ligand, improving potency. nih.gov
Shape Complementarity Adding moieties to occupy unique hydrophobic sub-pockets.Enhanced binding affinity and selectivity. nih.govnih.gov
π-π Stacking Fused rings (e.g., benzimidazole) interacting with aromatic residues (e.g., Phenylalanine).Increased potency and selectivity. nih.gov
Electrostatic Tuning Modifying substituents to optimize electrostatic potential.Improved selectivity against off-targets. nih.gov

Conformational Landscape and Tautomeric Equilibrium of Dimethylated Indazole Systems

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form. beilstein-journals.orgresearchgate.net This equilibrium is a crucial aspect of the indazole's chemical character, as the two tautomers have different electronic distributions and steric profiles, which can affect their reactivity and biological interactions.

The presence of substituents on the ring, such as the methyl groups in 5,7-dimethyl-1H-indazole, can influence the tautomeric equilibrium. The position and electronic nature of these groups can subtly alter the relative stability of the 1H and 2H forms. This equilibrium has significant practical implications, for instance, in N-alkylation reactions, where the reaction conditions and substrate can be tuned to selectively produce either the N1- or N2-alkylated product. beilstein-journals.org For example, using sodium hydride in tetrahydrofuran (B95107) generally favors the formation of the N1-alkylated product, which arises from the more stable 1H-tautomer. researchgate.netbeilstein-journals.org

The conformational landscape refers to the different spatial arrangements of the atoms that the molecule can adopt through rotation around single bonds. While the bicyclic indazole core is largely planar and rigid, substituents attached to it can have conformational flexibility. For the this compound, the primary conformational freedom lies in the orientation of the carbaldehyde group at the C3 position. The rotation around the bond connecting the aldehyde to the indazole ring can be influenced by steric hindrance from the N2 atom or potential intramolecular hydrogen bonding, which would affect its preferred orientation and reactivity. A thorough conformational analysis, often performed using computational methods, is essential for understanding the molecule's three-dimensional shape, which is critical for its interaction with biological macromolecules. nih.govnih.gov

PropertyDescriptionInfluencing FactorsSignificance
Tautomerism Equilibrium between 1H- and 2H-indazole forms.Substituent electronic/steric effects, solvent, temperature.Affects reactivity (e.g., N-alkylation) and biological target recognition. beilstein-journals.orgresearchgate.net
Stability 1H-tautomer is generally more thermodynamically stable.Aromaticity (benzenoid vs. quinoid structure).The predominant form dictates the primary reaction pathways and binding modes. beilstein-journals.org
Conformation Spatial orientation of flexible substituents (e.g., 3-carbaldehyde).Intramolecular interactions, steric hindrance.Determines the molecule's 3D shape for receptor fitting. nih.gov

Preclinical Biological Investigations of 5,7 Dimethyl 1h Indazole 3 Carbaldehyde Derivatives: Mechanistic Studies

Enzymatic Inhibition and Modulatory Mechanisms

The ability of 5,7-Dimethyl-1H-indazole-3-carbaldehyde derivatives to modulate the activity of various enzymes is a key aspect of their preclinical profile. Research has explored their inhibitory effects on several classes of enzymes, including protein kinases, oxidoreductases, glycosidases, and monoamine oxidases.

Protein Kinase Inhibition Profiles

While specific studies on derivatives of this compound are not extensively documented in the available literature, the broader class of indazole derivatives has been widely investigated as potent inhibitors of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The indazole nucleus is recognized as a valuable pharmacophore in the design of kinase inhibitors.

Research has demonstrated that various substituted indazoles can effectively inhibit a range of protein kinases, including:

Tyrosine and Threonine Kinases: The indazole scaffold is a common feature in many inhibitors of both tyrosine and serine/threonine kinases.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Indazole derivatives have been designed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis. For instance, some indazole derivatives have shown inhibitory activity against VEGFR-2 with IC50 values in the nanomolar range.

FGFR (Fibroblast Growth Factor Receptor): Derivatives of 1H-indazole have been identified as inhibitors of FGFR kinases, with activities observed in the micromolar range (0.8–90 μM) for FGFR1-3.

Pim Kinases: 3-(Pyrazin-2-yl)-1H-indazole derivatives have been identified as potent pan-Pim kinase inhibitors.

ALK (Anaplastic Lymphoma Kinase): The 3-aminoindazole derivative, entrectinib, has demonstrated potent inhibitory activity against ALK with an IC50 value of 12 nM.

ERK1/2 (Extracellular signal-Regulated Kinases 1/2): A 3(S)-thiomethyl pyrrolidine-1H-indazole derivative has shown excellent potency against ERK1 and ERK2 with IC50 values of 20 nM and 7 nM, respectively.

Kinase TargetIndazole Derivative ClassReported Activity (IC50/Ki)
VEGFR-2Indazole DerivativesNanomolar range
FGFR1-31H-Indazole-based derivatives0.8–90 μM
Pim Kinases3-(Pyrazin-2-yl)-1H-indazolesPotent inhibition
ALK3-Aminoindazole derivative (Entrectinib)12 nM
ERK1/23(S)-thiomethyl pyrrolidine-1H-indazole derivative20 nM (ERK1), 7 nM (ERK2)

Oxidoreductase Enzyme Modulation

Investigations into the effects of indazole derivatives on oxidoreductase enzymes have revealed significant modulatory activities.

Lactoperoxidase (LPO): Several indazole derivatives, including halogenated 1H-indazoles, have been shown to inhibit bovine milk lactoperoxidase. The inhibitory constants (Ki) for these compounds were found to be in the micromolar range, from 4.10 to 252.78 µM. nih.gov

Paraoxonase 1 (PON1): Certain indazole compounds have been demonstrated to competitively inhibit human serum paraoxonase 1. The Ki values for these derivatives ranged from 26.0 ± 3.00 to 111 ± 31.0 μM. nih.gov

Indoleamine 2,3-dioxygenase (IDO1): 3-Substituted 1H-indazole derivatives have been identified as potent inhibitors of the IDO1 enzyme. Specific derivatives exhibited IC50 values of 720 nM and 770 nM. nih.gov

Trypanothione Reductase: While research on other heterocyclic compounds has shown inhibition of Trypanothione Reductase, specific data on the inhibitory activity of indazole derivatives against this enzyme is not readily available in the reviewed literature. researchgate.netnih.gov

Enzyme TargetIndazole Derivative ClassReported Activity (IC50/Ki)Inhibition Type
LactoperoxidaseHalogenated 1H-indazolesKi: 4.10–252.78 µMNot specified
Paraoxonase 1Indazole derivativesKi: 26.0–111 μMCompetitive
Indoleamine 2,3-dioxygenase (IDO1)3-Substituted 1H-indazolesIC50: 720 nM, 770 nMNot specified

Glycosidase Enzyme Inhibition

The potential of indazole derivatives to inhibit glycosidase enzymes, particularly α-glucosidase, has been explored.

α-Glucosidase: Derivatives of Methyl 1H-indazole-4-carboxylate have demonstrated good inhibitory potential against α-glucosidase, with IC50 values ranging from 16.99 ± 0.19 to 77.97 ± 0.19 µM. nih.gov Another series of N-hydrazinecarbothioamide substituted indazoles also showed potent α-glucosidase inhibition, with IC50 values in the range of 1.54 ± 0.02 to 4.89 ± 0.02 µM. nih.gov

Enzyme TargetIndazole Derivative ClassReported Activity (IC50)
α-GlucosidaseMethyl 1H-indazole-4-carboxylate derivatives16.99 ± 0.19 to 77.97 ± 0.19 µM
α-GlucosidaseN-hydrazinecarbothioamide substituted indazoles1.54 ± 0.02 to 4.89 ± 0.02 µM

Monoamine Oxidase B (MAO-B) Inhibition

Indazole derivatives have emerged as a promising class of inhibitors for monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

MAO-B: Studies on C5- and C6-substituted indazole derivatives have demonstrated potent and selective inhibition of human MAO-B, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net Furthermore, N-unsubstituted indazole-5-carboxamides have been identified as reversible and competitive MAO-B inhibitors with subnanomolar potency. nih.gov

Enzyme TargetIndazole Derivative ClassReported Activity (IC50)Inhibition Type
MAO-BC5- and C6-substituted indazoles0.0025–0.024 µMCompetitive
MAO-BN-unsubstituted indazole-5-carboxamidesSubnanomolar potencyReversible, Competitive

Receptor Ligand Binding and Functional Modulation

In addition to enzymatic inhibition, derivatives of this compound have been investigated for their ability to bind to and modulate the function of specific receptors, most notably the cannabinoid receptors.

Cannabinoid Receptor (CB1, CB2) Agonism/Antagonism

The indazole-3-carboxamide scaffold is a well-known structural motif in synthetic cannabinoid receptor agonists. While specific functional data for derivatives of this compound is limited, the broader class of indazole derivatives has been extensively studied for its interaction with CB1 and CB2 receptors.

CB1 and CB2 Receptors: Many indazole-3-carboxamide derivatives have been reported to have a high binding affinity for both CB1 and CB2 receptors. researchgate.net For example, the S-enantiomer of one such derivative displayed a Ki value of 78.4 nM for the CB1 receptor. researchgate.net Another potent indazole-based synthetic cannabinoid, ADB-FUBINACA, exhibited EC50 values of 0.69 nM and 0.59 nM for CB1 and CB2 receptors, respectively. nih.gov A patent has listed 5,7-dimethyl-1H-indazole-3-carboxamide among compounds with potential CB1 receptor-mediated activity, although specific binding or functional data were not provided. google.com Some indazole derivatives have also been developed as partial agonists of peripheral cannabinoid receptors, with one compound showing an EC50 of 150 nM at human CB1 and 35 nM at human CB2. bohrium.com

Receptor TargetIndazole Derivative ClassReported Activity (Ki/EC50)Functional Effect
CB1Indazole-3-carboxamide derivative (S-enantiomer)Ki: 78.4 nMModulator
CB1/CB2ADB-FUBINACAEC50: 0.69 nM (CB1), 0.59 nM (CB2)Agonist
CB1/CB2Indazole derivativeEC50: 150 nM (CB1), 35 nM (CB2)Partial Agonist

Selective Estrogen Receptor Degradation (SERD) Potency

A significant area of investigation for indazole derivatives has been in the development of Selective Estrogen Receptor Degraders (SERDs). bohrium.com These molecules are designed to bind to the estrogen receptor (ER) and induce its degradation, a key therapeutic strategy for ER-positive breast cancers. nih.govnih.gov

Researchers have identified series of 1H-indazole derivatives that act as potent and orally bioavailable SERDs. nih.gov In one study, structure-activity relationship (SAR) explorations based on a triphenylalkene scaffold led to the identification of an optimized 1H-indazole derivative, compound 88 , which was found to be a highly efficient degrader of ER-α with an IC50 value of 0.7 nM. nih.gov This compound demonstrated good bioavailability across different species and showed robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov

Another series of indazole-based SERDs was developed where replacing an ethyl group with a cyclobutyl group enhanced potency. nih.gov Further modification, such as incorporating a trifluoromethyl (CF3) substituent on the para-position of the upper aryl ring, resulted in compounds with improved degradation efficacy. nih.gov The development of tricyclic indazoles has also been reported as a novel class of SERD antagonists. acs.org

CompoundTargetActivity (IC50)Notes
Compound 88ER-α Degradation0.7 nMOrally bioavailable; active in tamoxifen-sensitive and resistant models. nih.gov

Transient Receptor Potential Ankyrin-Repeat 1 (TRPA1) Antagonism

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a target for the development of analgesic drugs due to its role in mediating inflammatory pain. nih.govresearchgate.net Novel 1H-indazole derivatives have been identified as potent TRPA1 antagonists. nih.gov

In one reported series, compounds were evaluated for their physical properties and in vitro drug metabolism and pharmacokinetics (DMPK) profiles. nih.gov Two compounds from this series, 168 and 169 , demonstrated significant activity against human TRPA1 (hTRPA1) with IC50 values of 20 nM and 686 nM, respectively. nih.gov These compounds were effective when administered both systemically and topically. nih.gov Computational docking models suggest that these indazole derivatives bind within the S5 region of the TRPA1 channel. nih.govnih.gov Further optimization of a different series of 5-(2-(Trifluoromethyl)phenyl)indazoles led to the identification of a compound with an in vitro IC50 of 0.015 μM that showed robust activity in rodent models of inflammatory pain. researchgate.net

CompoundTargetActivity (IC50)Notes
Compound 168hTRPA120 nMActive systemically and topically. nih.gov
Compound 169hTRPA1686 nMBinding proposed in the S5 region of the channel. nih.gov
Compound 31TRPA115 nM (0.015 µM)Active in rodent inflammatory pain models. researchgate.net

Serotonin (B10506) Receptor Subtype Modulation (e.g., 5-HT3)

The indazole nucleus is a key feature in compounds designed to modulate serotonin receptors, particularly the 5-HT3 subtype, which are involved in processes such as chemotherapy-induced emesis. nih.gov Alterations to the aromatic nucleus of precursor molecules have led to the identification of indazole derivatives as potent 5-HT3 receptor antagonists. nih.gov One such derivative, known as BRL 43694, was found to be both potent and selective, proving to be a highly effective antiemetic agent against cytotoxic drug-induced emesis in preclinical and clinical settings. nih.gov Indazole derivatives have also been investigated for their activity at other serotonin receptor subtypes, such as 5-HT2. researchgate.netacs.org

Investigation of Cellular Pathway Perturbations

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Derivatives of the indazole scaffold have been shown to exert antiproliferative effects on cancer cells by inducing apoptosis and causing cell cycle arrest. nih.gov A study on a series of novel polysubstituted indazoles found that several compounds displayed interesting antiproliferative activity against human cancer cell lines, including A2780 (ovarian) and A549 (lung), with IC50 values in the low micromolar range. researchgate.net

Further investigation into the mechanisms revealed that selected compounds could trigger significant apoptosis. researchgate.netnih.gov For instance, one indazole derivative, compound 2f , was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org The same compound was also found to decrease the mitochondrial membrane potential. nih.govrsc.org

In terms of cell cycle perturbation, different indazole derivatives have shown varied effects. Some compounds cause a block in the S phase, suggesting a mechanism related to the inhibition of DNA synthesis. researchgate.net Another derivative was found to cause a significant increase of cells in the G2/M phase and the appearance of polyploid cells, pointing towards a mechanism involving the microtubule system. researchgate.net

Compound Series/NumberCell Line(s)Observed Effect
Polysubstituted indazoles (e.g., 5a, 5c, 5f)A549, MDA-MB-231, IMR32Induction of apoptosis, cell cycle arrest in S phase. researchgate.net
Compound 7dA549, MDA-MB-231, IMR32Increase of cells in G2/M phase, induction of polyploidy. researchgate.net
Compound 2f4T1 (Breast Cancer)Promoted apoptosis via mitochondrial pathway, upregulation of Bax/Bcl-2 ratio. nih.govrsc.org

Modulation of Oxidative Stress Pathways and Antioxidant Enzyme Activity

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. semanticscholar.orgmdpi.com Indazole derivatives have been synthesized and evaluated for their potential as antioxidant agents. researchgate.net

In various in vitro assays, newly synthesized indazole derivatives exhibited notable antioxidant properties. researchgate.net They have shown considerable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, a common measure of antioxidant capacity. researchgate.netnih.gov For example, 6-nitroindazole (B21905) demonstrated a high degree of DPPH inhibition (72.60% at 200μg/ml). nih.gov These compounds also possess reducing power capacity and have been shown to inhibit lipid peroxidation. researchgate.netnih.gov Furthermore, studies on 7-nitroindazole (B13768) revealed its ability to decrease levels of ROS and other biomarkers related to oxidative stress, such as homocysteine and asymmetric dimethylarginine (ADMA). nih.gov

Effects on Mycobacterial Membrane Integrity

The unique and complex cell envelope of Mycobacterium tuberculosis is a key target for new antibacterial agents. nih.gov While direct studies on the membrane integrity effects of this compound derivatives are limited, related indazole compounds have shown potent antimycobacterial activity by targeting essential components of the cell envelope synthesis machinery. researchgate.net

A primary target that has emerged for many novel antimycobacterials, including some indazole scaffolds, is the essential lipid transporter MmpL3 (Mycobacterial Membrane Protein Large 3). nih.gov MmpL3 is responsible for exporting trehalose (B1683222) monomycolate, a crucial precursor for the mycobacterial outer membrane. nih.gov Inhibition of MmpL3 disrupts the assembly of this protective outer layer, which is critical for mycobacterial viability and integrity. nih.gov The progression from an indazole to a 2-cyanoindole scaffold has been shown to improve inhibitor residence time on the Mtb enzyme lipoamide (B1675559) dehydrogenase (Lpd), another key target, leading to enhanced antibacterial activity. nih.gov This line of research indicates that indazole derivatives can interfere with critical processes related to the maintenance and synthesis of the mycobacterial membrane. nih.gov

In Vitro Anti-proliferative Efficacy in Cancer Cell Lines

Derivatives of the indazole scaffold have been the subject of extensive preclinical investigation to determine their potential as anti-cancer agents. nih.govnih.gov These studies often involve screening against a panel of human cancer cell lines to assess the breadth and potency of their cytotoxic effects.

Broad-Spectrum Antitumor Activity Assessments

Research has demonstrated that various synthetic derivatives based on the indazole nucleus exhibit significant growth-inhibitory activity against multiple cancer cell lines. nih.gov For instance, one study reported a series of indazole derivatives with potent antiproliferative activity, where compound 2f showed IC₅₀ values ranging from 0.23 to 1.15 μM across several cancer cell lines. nih.govresearchgate.netnih.gov This particular compound was noted for its ability to inhibit cell proliferation and colony formation in the 4T1 breast cancer cell line. nih.govresearchgate.net

Another series of novel indazole analogues of curcumin (B1669340) was tested against MCF-7 (breast), HeLa (cervical), and WiDr (colorectal) cancer cells. japsonline.comjapsonline.com The IC₅₀ values against MCF-7 cells were found to be between 45.97 and 86.24 µM, while for HeLa cells, the range was 46.36 to 100 µM. japsonline.comjapsonline.com These compounds were particularly effective against WiDr colorectal carcinoma cells, with IC₅₀ values between 27.20 and 58.19 μM. japsonline.comjapsonline.com Compound 3b from this series was the most potent against WiDr cells, with an IC₅₀ of 27.20 µM. japsonline.comjapsonline.com

Further studies on other 1H-indazole-3-amine derivatives revealed promising inhibitory effects against a panel of human cancer cell lines including A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). nih.gov Compound 6o from this series was particularly effective against the K562 cell line, with an IC₅₀ value of 5.15 µM. nih.gov

Table 1: In Vitro Anti-proliferative Activity of Selected Indazole Derivatives

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
2f Multiple Various 0.23 - 1.15 nih.govresearchgate.netnih.gov
3b MCF-7 Breast 45.97 japsonline.comjapsonline.com
3b WiDr Colorectal 27.20 japsonline.comjapsonline.com
3d HeLa Cervical 46.36 japsonline.comjapsonline.com
6o K562 Leukemia 5.15 nih.gov
5k Hep-G2 Hepatoma 3.32 nih.gov

Selectivity Evaluation Against Non-Malignant Cell Lines

A critical aspect of anticancer drug development is ensuring that the cytotoxic effects are specific to cancer cells, with minimal impact on healthy, non-malignant cells. nih.gov The selectivity of indazole derivatives has been evaluated using normal cell lines, such as Vero cells (kidney epithelial cells from an African green monkey) and human embryonic kidney (HEK-293) cells. japsonline.comnih.gov

The selectivity is often expressed as a Selectivity Index (SI), calculated by dividing the IC₅₀ value for the normal cell line by the IC₅₀ value for the cancer cell line. nih.gov A higher SI value indicates greater selectivity for cancer cells. japsonline.com

In the study of curcumin-indazole analogs, several compounds showed an SI value greater than 2, indicating good selectivity. japsonline.comjapsonline.com Compound 3b demonstrated excellent selectivity, particularly against WiDr cells, with an SI of 5.27. japsonline.comjapsonline.com Compounds 3a and 3c also showed high selectivity against WiDr cells (SI = 3.74 and 4.39, respectively). japsonline.comjapsonline.com Similarly, compound 6o from a different series exhibited low cytotoxicity against HEK-293 cells (IC₅₀ = 33.20 µM), resulting in a high selectivity index of 6.45 for K562 leukemia cells. nih.gov In contrast, another compound, 5k , was found to be highly toxic to normal HEK-293 cells (IC₅₀ = 12.17 µM), making it less attractive for further development despite its potent activity against Hep-G2 cancer cells. nih.gov

Table 2: Selectivity Index (SI) of Indazole Derivatives

Compound Cancer Cell Line IC₅₀ Cancer Cell (µM) Normal Cell Line IC₅₀ Normal Cell (µM) Selectivity Index (SI) Reference
3a WiDr - Vero >100 3.74 japsonline.comjapsonline.com
3b WiDr 27.20 Vero 143.37 5.27 japsonline.comjapsonline.com
3c WiDr - Vero >100 4.39 japsonline.comjapsonline.com
6o K562 5.15 HEK-293 33.20 6.45 nih.gov
5k Hep-G2 3.32 HEK-293 12.17 3.67 nih.gov

Antimicrobial Spectrum and Mechanism of Action Studies

The indazole scaffold is recognized for its role in compounds with a wide range of pharmacological activities, including antimicrobial properties. nih.govnih.gov Derivatives have been synthesized and tested against various pathogens to determine their efficacy and spectrum of action.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Indazole derivatives have shown varied levels of activity against both Gram-positive and Gram-negative bacteria. In one study, a series of 2H-indazoles were tested against a panel of clinically relevant bacterial isolates. nih.govmdpi.com Compounds 2 and 3 displayed modest activity, primarily against Enterococcus faecalis strains, with Minimum Inhibitory Concentration (MIC) values of approximately 128 μg/mL. nih.govmdpi.com Compound 5 from the same series showed a broader spectrum against Gram-positive bacteria, with MIC values ranging from 64 to 128 μg/mL against both Staphylococcus epidermidis and Staphylococcus aureus, including multidrug-resistant (MDR) strains. nih.govmdpi.com However, these compounds were found to be inactive against the tested Gram-negative species. nih.gov

Another study synthesized azole derivatives and screened them for antibacterial activity against three Gram-positive strains (Bacillus subtilis, Bacillus cereus, S. aureus) and two Gram-negative strains (Escherichia coli, P. fluorescens). semanticscholar.org The investigation revealed that most of the tested compounds showed moderate to good inhibition against both Gram-positive and Gram-negative bacteria, with the exception of P. fluorescens. semanticscholar.org

Table 3: Antibacterial Activity (MIC/IC₅₀) of Selected Indazole Derivatives

Compound Bacterial Strain Gram Type MIC/IC₅₀ (µg/mL) Reference
2 E. faecalis Positive 128 nih.gov
3 E. faecalis Positive 128 nih.gov
5 S. aureus Positive 64 - 128 nih.gov
5 S. epidermidis Positive 64 - 128 nih.gov
5b B. subtilis Positive 2.6 semanticscholar.org
5b B. cereus Positive 1.2 semanticscholar.org

Antifungal and Antiparasitic Activities (e.g., Antileishmanial)

The therapeutic potential of indazole derivatives extends to antifungal and antiparasitic applications.

Antifungal Activity: Certain indazole derivatives have been evaluated for their ability to inhibit the growth of pathogenic fungi. nih.gov A series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity against Candida albicans, C. glabrata, and C. tropicalis. nih.gov Specifically, compound 10g , which features an N,N-diethylcarboxamide substituent, was identified as the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species. nih.gov

Antiparasitic (Antileishmanial) Activity: Leishmaniasis is a parasitic disease for which new therapeutic options are needed. nih.gov Indazole derivatives have emerged as a promising class of compounds for this purpose. nih.gov A study of 3-chloro-6-nitro-1H-indazole derivatives revealed significant activity against Leishmania infantum, with seven derivatives exhibiting strong to moderate inhibition. nih.gov In contrast, activity against L. tropica and L. major was more limited. nih.gov

Another investigation focused on 2-benzyl-5-nitroindazolin-3-one derivatives tested against Leishmania amazonensis. nih.govresearchgate.net Eight compounds in this series showed potent activity against the promastigote stage (IC₅₀ <1 µM) with a selectivity index greater than 10. nih.govresearchgate.net Four of these were as active as the reference drug Amphotericin B against the intracellular amastigote stage. nih.govresearchgate.net The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate , had an IC₅₀ of 0.46 µM against amastigotes and an impressive selectivity index of 875. nih.gov

Table 4: Antileishmanial Activity of Selected Indazole Derivatives

Compound Series Leishmania Species Stage IC₅₀ (µM) Reference
3-chloro-6-nitro-1H-indazoles L. infantum Promastigote Moderate to Strong nih.gov
2-benzyl-5-nitro-indazolin-3-ones L. amazonensis Promastigote < 1.0 nih.govresearchgate.net
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate L. amazonensis Amastigote 0.46 nih.gov

Antitubercular Activity Profiles

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. nih.gov Indazole-containing compounds have been explored for this purpose. researchgate.net A series of new indole- and indazole-based aroylhydrazones were evaluated for their in vitro antimycobacterial activity against M. tuberculosis H37Rv. researchgate.net Two compounds from this study, 3a (MIC 0.4412 μM) and 3e (MIC 0.3969 μM), demonstrated excellent antimycobacterial activity. researchgate.net These compounds also showed very low toxicity against the human embryonic kidney cell line HEK-293T, resulting in high selectivity index values of 633.49 and >1978.83, respectively. researchgate.net

Another study of indolizine (B1195054) derivatives, a related heterocyclic system, screened compounds against both H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov Compound 4 in this series, which contains a formyl group, showed the most promising activity with a MIC of 4 µg/mL against the H37Rv strain and 32 µg/mL against the MDR strain. nih.gov

Table 5: Antitubercular Activity of Selected Indazole and Related Derivatives

Compound M. tuberculosis Strain MIC (µM) MIC (µg/mL) Reference
3a H37Rv 0.4412 - researchgate.net
3e H37Rv 0.3969 - researchgate.net
4 H37Rv - 4 nih.gov
4 MDR - 32 nih.gov

Exploration of Other Therapeutic Modalities

Anti-inflammatory Response Modulation

There is no specific data available in the reviewed literature detailing the investigation of this compound derivatives for their ability to modulate anti-inflammatory responses. General studies on other indazole derivatives have shown anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase (COX). researchgate.net For instance, the commercially available non-steroidal anti-inflammatory drug (NSAID) Benzydamine features a 1H-indazole core. nih.gov However, no such mechanistic studies or efficacy data have been published for derivatives originating specifically from this compound.

Neuroprotective and Anti-neurodegenerative Potentials

Similarly, a search for preclinical studies on the neuroprotective and anti-neurodegenerative potential of this compound derivatives yielded no specific results. The indazole structure is recognized for its potential in targeting neurological disorders, and various derivatives have been explored in this context. nih.gov Despite this, there are no published findings that focus on derivatives from the 5,7-dimethyl substituted carbaldehyde for conditions such as Parkinson's disease, Alzheimer's disease, or general neuronal protection.

Future Directions and Translational Perspectives for 5,7 Dimethyl 1h Indazole 3 Carbaldehyde Research

Rational Design and Synthesis of Next-Generation Indazole Carbaldehyde Analogs

The future development of analogs from 5,7-Dimethyl-1H-indazole-3-carbaldehyde will heavily rely on rational design principles to enhance potency, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are computational methodologies that will guide these efforts. sysrevpharm.orgopenmedicinalchemistryjournal.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: A primary focus will be on systematic modifications of the this compound scaffold to build a comprehensive Structure-Activity Relationship (SAR) profile. The aldehyde functional group at the 3-position is a key site for derivatization. nih.gov It can be converted into a variety of other functional groups or used to build more complex heterocyclic systems. For instance, creating a series of 1H-indazole-3-carboxamides from the corresponding carbaldehyde has proven to be a successful strategy for developing potent kinase inhibitors. researchgate.netnih.gov Analysis of how different substituents at various positions on the indazole ring affect biological activity will be critical. nih.gov

Synthesis Strategies: Modern synthetic methodologies will be essential for creating a diverse library of analogs. While classical methods for indazole synthesis exist, recent advancements offer milder and more efficient routes. nih.govnih.gov An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of indoles under slightly acidic conditions, which is effective for both electron-rich and electron-deficient indoles. rsc.org Further functionalization can be achieved through various palladium-catalyzed cross-coupling reactions, C-H activation, and amination reactions, allowing for precise control over the final structure. nih.gov

The table below outlines potential synthetic strategies for generating analogs from the core scaffold.

Reaction Type Reagents/Conditions Potential Outcome Reference
Reductive AminationAmine, NaBH(OAc)₃Introduction of diverse amine functionalities nih.gov
Wittig/Horner-Wadsworth-EmmonsPhosphonium ylide / Phosphonate esterFormation of C=C double bonds for further elaboration nih.gov
Condensation ReactionsActive methylene (B1212753) compoundsSynthesis of various heterocyclic rings fused to the indazole nih.gov
OxidationOxidizing agents (e.g., KMnO₄, CrO₃)Conversion of aldehyde to carboxylic acid for amide coupling researchgate.net

This table is generated based on established chemical reactions and serves as an illustrative guide for potential synthetic pathways.

Development of Advanced Biological Probes and Imaging Agents

The unique structure of this compound makes it an attractive scaffold for the development of specialized molecular tools for biological research. nih.gov Fluorescent probes and imaging agents are invaluable for visualizing and understanding cellular processes in real-time. mdpi.comnih.gov

The design of such probes requires the incorporation of a fluorophore into the indazole structure. The aldehyde group offers a convenient point of attachment. For example, it can be reacted with a fluorophore containing a primary amine or a hydrazine (B178648) moiety to form a Schiff base or a hydrazone, respectively, linking the indazole scaffold to the reporter molecule. The indazole moiety itself can act as a recognition element for a specific biological target, such as a protein kinase. rsc.org

Key considerations in the design of these probes include:

Specificity: The probe must selectively bind to its intended biological target to avoid off-target signals.

Photophysical Properties: The probe should have a high quantum yield and molar extinction coefficient, along with good photostability. mdpi.com

Cell Permeability: For intracellular imaging, the probe must be able to cross the cell membrane. nih.govnih.gov

Low Background Signal: The probe should ideally be non-fluorescent or weakly fluorescent until it binds to its target, minimizing background noise. nih.gov

Derivatives of indazole have been explored for creating fluorescent probes and sensors, highlighting the potential of this chemical class in analytical and diagnostic applications. chemimpex.com Future work could focus on creating probes based on this compound for specific cellular targets, enabling detailed studies of their function and localization within living cells. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects and mechanism of action of this compound and its future analogs, an integrated multi-omics approach will be indispensable. nih.govrsc.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of how the compound affects cellular systems. nih.gov

By treating cells or model organisms with the compound and analyzing the resulting changes across different omics layers, researchers can:

Identify Drug Targets: Unbiased proteomics and transcriptomics can reveal which proteins and pathways are directly modulated by the compound. nih.gov

Elucidate Mechanisms of Action: Observing coordinated changes in gene expression, protein levels, and metabolite concentrations can uncover the downstream signaling cascades affected by the drug. jci.orgnih.gov

Discover Biomarkers: Multi-omics data can help identify biomarkers that predict response or resistance to the compound, which is crucial for translational medicine. nih.gov

The table below illustrates how different omics technologies could be applied.

Omics Technology Data Generated Potential Insights Reference
Transcriptomics (RNA-Seq) Gene expression profilesIdentification of regulated genes and pathways nih.gov
Proteomics (Mass Spectrometry) Protein abundance and post-translational modificationsDirect target engagement and downstream protein signaling jci.org
Metabolomics (NMR, Mass Spectrometry) Profiles of small molecule metabolitesChanges in metabolic pathways and cellular energy status nih.gov
Genomics (DNA Sequencing) Genetic variationsIdentification of genetic factors influencing drug response nih.gov

This table provides examples of how multi-omics data can be leveraged for mechanistic studies.

Computational tools are then used to integrate these diverse datasets, identifying patterns and correlations that would not be apparent from a single data type alone. rsc.orgjci.org This comprehensive approach can bridge the gap from genotype to phenotype, providing a deep mechanistic understanding of the compound's biological activity. nih.gov

Harnessing Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. nih.govbohrium.comnih.gov For the this compound scaffold, AI/ML can be applied at multiple stages of the discovery pipeline. researchgate.net

Virtual Screening and Hit Identification: ML models can be trained on large datasets of known active and inactive compounds to predict the biological activity of new molecules. jsr.org These models can then be used to perform virtual screening of large compound libraries to identify novel indazole analogs with a high probability of being active against a specific target. openmedicinalchemistryjournal.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. jsr.org By providing the model with the this compound scaffold as a starting point and defining desired characteristics (e.g., high potency, low toxicity), these algorithms can generate novel, synthesizable analogs for further investigation.

Predictive Modeling: AI can be used to build models that predict various properties of the designed compounds, including:

Quantitative Structure-Activity Relationships (QSAR): Predicting biological activity based on chemical structure. mdpi.com

ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds, helping to prioritize candidates with favorable drug-like properties. researchgate.net

The integration of AI and ML into the drug discovery workflow for indazole derivatives promises to reduce costs and shorten the cycle from initial hit identification to a viable drug candidate. bohrium.comnih.gov

Q & A

Basic: What are the recommended synthetic routes for 5,7-Dimethyl-1H-indazole-3-carbaldehyde?

Methodological Answer:
The synthesis typically involves cyclization reactions followed by functionalization. A common approach is the condensation of substituted hydrazines with carbonyl precursors under acidic or basic conditions. For example, analogous indazole derivatives are synthesized via cyclization of hydrazine derivatives with ketones or aldehydes in solvents like ethanol or DMF, often catalyzed by acetic acid or p-toluenesulfonic acid . Post-cyclization, regioselective methylation at the 5- and 7-positions can be achieved using methyl halides in the presence of strong bases like NaH. The carbaldehyde group is introduced via Vilsmeier-Haack formylation or oxidation of a methyl group using oxidizing agents like KMnO₄ under controlled conditions. Reaction optimization should prioritize temperature control (e.g., 80–100°C) and inert atmospheres to avoid side reactions.

Basic: How can structural characterization of this compound be rigorously validated?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL resolves bond lengths, angles, and confirms regiochemistry.
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies methyl groups (δ 2.3–2.6 ppm for CH₃) and the aldehyde proton (δ ~10 ppm). 2D techniques (HSQC, HMBC) correlate protons and carbons to resolve ambiguities in substitution patterns.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₁N₂O, theoretical 187.09 g/mol).
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H indazole) validate functional groups.

Advanced: What computational methods are suitable for predicting electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms ) provides accurate electronic structure data. Basis sets such as 6-311++G(d,p) are recommended for geometry optimization and frontier orbital analysis (HOMO-LUMO gaps). For correlation-energy corrections, the Colle-Salvetti formula improves accuracy in predicting reaction pathways. Applications include:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Transition state analysis for formylation or methylation steps using Gaussian or ORCA software.
  • Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments.

Advanced: How can researchers leverage this compound in pharmacological studies?

Methodological Answer:
The compound’s indazole core and aldehyde group make it a versatile scaffold for drug discovery:

  • Derivatization : The aldehyde can undergo condensation with amines/hydrazines to form Schiff bases or hydrazones, enhancing bioactivity .
  • Targeted libraries : Use parallel synthesis to generate analogs for kinase inhibition screening (e.g., JAK2 or CDK inhibitors).
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.1), metabolic stability (CYP450 interactions), and bioavailability.
  • In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization) to prioritize lead compounds.

Advanced: How should researchers address contradictions in experimental data (e.g., varying reaction yields or spectroscopic results)?

Methodological Answer:
Systematic validation protocols are critical:

Reproducibility checks : Repeat reactions under identical conditions (catalyst, solvent purity, temperature).

Analytical cross-validation : Compare NMR data with computational predictions to detect artifacts.

Statistical analysis : Apply outlier tests (Grubbs’ test) to yield data and use PCA for multivariate spectral discrepancies .

Mechanistic studies : Probe side reactions via LC-MS or in-situ IR. For example, aldehyde oxidation to carboxylic acid under basic conditions may explain yield drops .

Peer review : Collaborative data interpretation reduces bias in structural assignments.

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